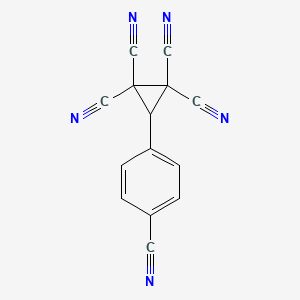
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C13H5N4 It is a derivative of cyclopropane, characterized by the presence of four cyano groups and a cyanophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a one-pot reaction involving α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields the desired product in excellent yields with a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and antiviral activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 1,1,2,2-Tetracyanocyclopropane
Uniqueness
3-(4-Cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research applications .
Properties
CAS No. |
23779-64-8 |
|---|---|
Molecular Formula |
C14H5N5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(4-cyanophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H5N5/c15-5-10-1-3-11(4-2-10)12-13(6-16,7-17)14(12,8-18)9-19/h1-4,12H |
InChI Key |
KVUBOZYZFVLGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















